![molecular formula C26H19N5OS B307234 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, commonly known as FPTH, is a thiazolidinone derivative that has been widely studied for its potential applications in scientific research. FPTH is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression. In recent years, FPTH has gained attention for its potential use in cancer research and other fields.
Wirkmechanismus
FPTH works by binding to the active site of HAT enzymes, preventing them from acetylating histone proteins. Histone acetylation is a key step in the regulation of gene expression, and 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone play a crucial role in this process. By inhibiting HAT activity, FPTH can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FPTH has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FPTH has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. FPTH has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FPTH is its high potency and specificity for HAT inhibition. FPTH has been shown to be a more potent inhibitor of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone than other compounds such as anacardic acid. However, one limitation of FPTH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on FPTH. One area of interest is the development of FPTH analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of FPTH in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, FPTH may have potential applications in other fields such as epigenetics and gene therapy.
Synthesemethoden
The synthesis of FPTH involves the condensation of 2-furaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
FPTH has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FPTH works by inhibiting the activity of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, which are overexpressed in many types of cancer and play a key role in the regulation of gene expression. By inhibiting HAT activity, FPTH can prevent the expression of genes that promote cancer growth and proliferation.
Eigenschaften
Molekularformel |
C26H19N5OS |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-N-[(E)-furan-2-ylmethylideneamino]-4-N,5-N,3-triphenyl-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C26H19N5OS/c1-4-11-20(12-5-1)28-24-25(29-21-13-6-2-7-14-21)33-26(30-27-19-23-17-10-18-32-23)31(24)22-15-8-3-9-16-22/h1-19H/b27-19+,28-24?,29-25?,30-26- |
InChI-Schlüssel |
LDRPNWYYHFXLJS-NNNCXPDWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=CC=CO4)/N2C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylanilino)-N-phenyl-2-(phenylimino)ethanimidoyl]-N-phenylacetamide](/img/structure/B307151.png)
![N-{2-[acetyl(3-phenylpropyl)amino]-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]ethanimidoyl}-N-(3-phenylpropyl)acetamide](/img/structure/B307152.png)
![[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B307153.png)
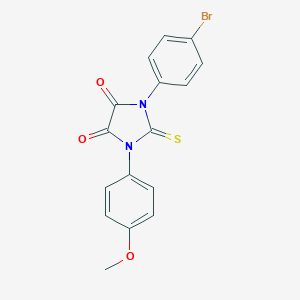
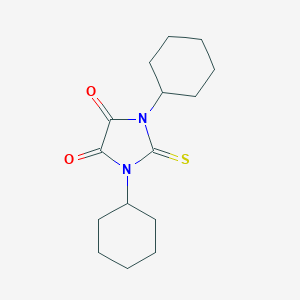


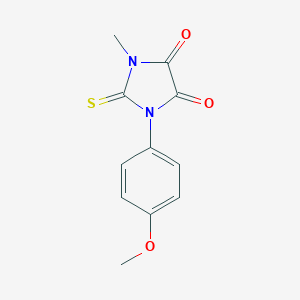
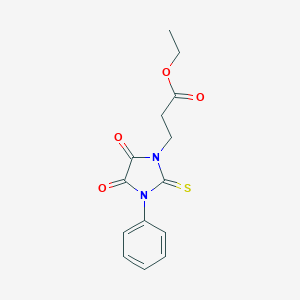
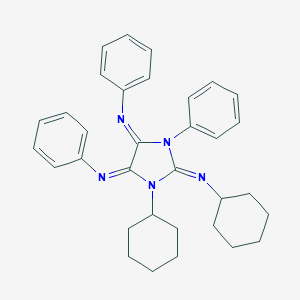
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)
![1,3-Bis(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidin-2-one](/img/structure/B307170.png)

